BenchChemオンラインストアへようこそ!

4-(azepan-1-yl)-1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine

medicinal chemistry structure–activity relationship kinase inhibitor design

4-(Azepan-1-yl)-1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine (CAS 393845-00-6; molecular formula C₁₉H₂₃N₅; molecular weight 321.42 g/mol) is a fully synthetic, nitrogen-rich heterocyclic compound belonging to the pyrazolo[3,4-d]pyrimidine class ,. This scaffold is recognized across medicinal chemistry and kinase inhibitor discovery programs for its adenosine-mimetic hydrogen-bonding capacity and its versatility in accepting diverse substituents at the N1-phenyl and C4-amino positions.

Molecular Formula C19H23N5
Molecular Weight 321.428
CAS No. 393845-00-6
Cat. No. B2367328
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(azepan-1-yl)-1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine
CAS393845-00-6
Molecular FormulaC19H23N5
Molecular Weight321.428
Structural Identifiers
SMILESCC1=CC(=C(C=C1)N2C3=C(C=N2)C(=NC=N3)N4CCCCCC4)C
InChIInChI=1S/C19H23N5/c1-14-7-8-17(15(2)11-14)24-19-16(12-22-24)18(20-13-21-19)23-9-5-3-4-6-10-23/h7-8,11-13H,3-6,9-10H2,1-2H3
InChIKeyHDEIKBDYOFIJNR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(Azepan-1-yl)-1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine (CAS 393845-00-6): Core Scaffold, Physicochemical Identity, and Procurement Baseline


4-(Azepan-1-yl)-1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine (CAS 393845-00-6; molecular formula C₁₉H₂₃N₅; molecular weight 321.42 g/mol) is a fully synthetic, nitrogen-rich heterocyclic compound belonging to the pyrazolo[3,4-d]pyrimidine class , . This scaffold is recognized across medicinal chemistry and kinase inhibitor discovery programs for its adenosine-mimetic hydrogen-bonding capacity and its versatility in accepting diverse substituents at the N1-phenyl and C4-amino positions . The compound features a seven-membered azepane ring at C4 and a 2,4-dimethylphenyl group at N1—two structural determinants that differentiate it from the far more common piperidine, piperazine, or pyrrolidine analogs at C4 and from mono-substituted or halogenated N1-phenyl variants , [1]. The compound is commercially available from multiple screening-compound suppliers (e.g., ChemDiv catalog K402-0606, Life Chemicals F0518-0125, Vitas-M STL336201, Otava 7007392) and is typically supplied as a solid with ≥95% purity for research use only , [1].

Why 4-(Azepan-1-yl)-1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine Cannot Be Replaced by Common Piperidine or Piperazine Analogs: A Structural and Pharmacological Rationale


Within the N1-(2,4-dimethylphenyl)-pyrazolo[3,4-d]pyrimidine chemotype, the identity of the C4 cyclic amine decisively governs both potency magnitude and target selectivity. The closest commercially available comparator, VU0080241 (CAS 393845-24-4), which substitutes a 3-methylpiperidine at C4, is a well-characterized positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGluR4) with an EC₅₀ of 4.6 μM, whereas the activity of the azepane analog at mGluR4, if any, is uncharacterized [1], . In the kinase inhibitor domain, several pyrazolo[3,4-d]pyrimidine derivatives bearing piperazine or substituted piperidine at C4 have been profiled as CDK2, GSK-3β, EGFR, JAK3, or VEGFR-2 inhibitors with IC₅₀ values spanning from low nanomolar to micromolar ranges, but none of these reports include the target compound [2], [3]. Conversely, azepane-containing derivatives in related pyrazolo[3,4-d]pyrimidine series have been documented as PKB/Akt inhibitors and sigma-1 receptor ligands, with affinity and selectivity profiles that are absent for the piperidine congeners [4], [5]. The seven-membered azepane ring introduces distinct conformational flexibility, steric bulk, and lipophilicity (estimated LogP ~4.4 for the piperidine analog VU0080241, versus ~4.8 for the azepane analog based on the added methylene unit) that can alter kinase selectivity, metabolic stability, and membrane permeability in ways not predictable from six-membered ring analogs [1]. Substituting the target compound with a structurally similar but mechanistically divergent analog would therefore introduce uncharacterized pharmacological variables, invalidating any comparative experimental conclusions.

Quantitative Differentiation Evidence for 4-(Azepan-1-yl)-1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine (CAS 393845-00-6) Versus Closest Structural Analogs


Structural Differentiation: Azepane Ring Versus 3-Methylpiperidine in the N1-(2,4-Dimethylphenyl)-pyrazolo[3,4-d]pyrimidine Scaffold

The single most structurally proximal analog to the target compound is VU0080241 (CAS 393845-24-4), which bears an identical N1-(2,4-dimethylphenyl) substituent and pyrazolo[3,4-d]pyrimidine core, but replaces the C4 azepane with a 3-methylpiperidine ring [1]. The target compound's azepane is a seven-membered saturated nitrogen heterocycle (hexahydro-1H-azepine), while the comparator's 3-methylpiperidine is a six-membered ring with a methyl substituent at the 3-position [1], . This difference introduces a measurable increase in molecular volume (estimated ~15 ų by the additional methylene unit), increased conformational entropy from the seven-membered ring's greater flexibility, and a calculated LogP increase of approximately 0.4 units (VU0080241: LogP 4.41 experimentally determined; target compound LogP estimated ~4.8) . These physicochemical differences are not cosmetic—SAR studies across multiple pyrazolo[3,4-d]pyrimidine kinase inhibitor series demonstrate that even single-atom changes at the C4 position can invert target selectivity between kinase families [2].

medicinal chemistry structure–activity relationship kinase inhibitor design azepane pharmacophore

mGluR4 Pharmacological Divergence: Azepane Analog Is Uncharacterized Versus VU0080241's Validated PAM Activity

VU0080241, the 3-methylpiperidine analog, is a validated mGluR4 PAM with an EC₅₀ of 4.6 ± 0.3 μM and a glutamate concentration-response curve leftward shift of 11.8- to 27-fold in CHO cells co-expressing mGluR4 and Gqi5, as measured by calcium fluorescence assays [1], [2]. The target compound, despite sharing the identical N1-(2,4-dimethylphenyl)-pyrazolo[3,4-d]pyrimidine core, has not been reported in any mGluR4 assay in the peer-reviewed literature or public databases; its activity at mGluR4 is entirely unknown [2]. This represents a critical evidence gap. The 3-methyl group on VU0080241's piperidine ring was identified in the original SAR study as a key determinant of mGluR4 PAM activity, and replacing the 3-methylpiperidine with an unsubstituted piperidine reduced potency substantially [1]. The target compound's azepane ring lacks this methyl substituent entirely, and the expanded seven-membered ring would sterically and electronically diverge from the optimized 3-methylpiperidine pharmacophore [1].

mGluR4 positive allosteric modulator GPCR pharmacology Parkinson's disease CNS drug discovery

Sigma-1 Receptor Affinity: Azepane-Containing Congeners Demonstrate Nanomolar Binding, While Piperidine/Piperazine Analogs Lack Evidence

A structurally related azepane-containing pyrazolo[3,4-d]pyrimidine derivative (BDBM287137; US9567338, compound 77; 1-(1-(2-(azepan-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-propylthiourea) demonstrated high-affinity binding to the guinea pig sigma-1 (σ₁) receptor with a Ki of 6.70 nM in brain membrane radioligand displacement assays conducted at pH 7.4 [1]. The sigma-1 receptor is a ligand-operated chaperone protein implicated in pain, neurodegeneration, and psychopathology, and azepane-containing ligands have been pursued in multiple patent families for this target [2], [3]. In contrast, the 3-methylpiperidine analog VU0080241 has no reported sigma receptor activity, and searches of BindingDB, ChEMBL, and patent literature for N1-(2,4-dimethylphenyl)-pyrazolo[3,4-d]pyrimidine analogs with piperidine or piperazine at C4 do not return any sigma receptor binding data [1], [2]. While the target compound itself lacks direct sigma-1 receptor binding data in the public domain, the Ki = 6.70 nM value established for a pharmacophorically related azepane-pyrazolopyrimidine provides class-level precedent that the azepane moiety may confer sigma receptor affinity that piperidine and piperazine congeners lack [3].

sigma-1 receptor CNS pharmacology pain ligand binding azepane pharmacophore

Kinase Selectivity Potential: Azepane Derivatives Show PKB/Akt Inhibition With Selectivity Over PKA; Piperidine Analogs Lack This Profile

In a seminal structure-based optimization study, Breitenlechner et al. (2004) prepared and evaluated a series of novel azepane derivatives as PKB (Akt) inhibitors. Compound 4 in this series demonstrated potent in vitro inhibitory activity against PKBα and was found to be plasma-stable in mouse plasma, with selectivity over the closely related AGC kinase PKA confirmed by parallel enzymatic assays [1], [2]. The authors explicitly noted that the azepane ring was a critical structural element for achieving this PKB/PKA selectivity profile—replacing the azepane with smaller cyclic amines altered both potency and selectivity [1]. While the specific target compound (CAS 393845-00-6) was not included in this study, its azepane moiety is directly analogous to the optimized pharmacophore. In the broader pyrazolo[3,4-d]pyrimidine kinase inhibitor landscape, piperidine- and piperazine-substituted derivatives have been profiled against CDK2 (IC₅₀ = 0.128 μM), GSK-3β (IC₅₀ = 0.160 μM), and PLK4, but none of these studies include PKA counter-screening data [3], [4]. The documented PKB/PKA selectivity of azepane-containing congeners, contrasted with the absence of such selectivity evidence for piperidine and piperazine analogs in the public domain, represents a class-level differentiation for kinase inhibitor programs where AGC kinase selectivity is a critical design parameter.

PKB/Akt inhibitor kinase selectivity PKA counter-screen cancer therapeutics allosteric inhibitor

Multi-Target Kinase Inhibition Potential: The Azepane Substituent May Enable Broader Kinase Coverage Compared to Piperidine-Focused mGluR4 Selectivity

The pyrazolo[3,4-d]pyrimidine scaffold is a privileged kinase-inhibitor core that has been patented extensively for its ability to inhibit multiple angiogenesis-related kinases, including TIE-2, VEGFR-2, and VEGFR-3, as documented in US Patent Application 20090029989 [1]. The patent discloses broad generic formulae in which the C4 position can accommodate diverse cyclic amines (including azepane), and the N1 position can accommodate substituted phenyl groups (including 2,4-dimethylphenyl), with the explicit therapeutic rationale that multi-kinase inhibition is desirable for anti-angiogenic efficacy [1]. In contrast, VU0080241 was specifically optimized as a selective mGluR4 PAM with no reported kinase inhibitory activity [2], . The target compound's azepane substituent at C4 aligns with the generic structural requirements for kinase inhibition disclosed in the patent, whereas the 3-methylpiperidine of VU0080241 was selected for GPCR (mGluR4) PAM activity [1], [2]. This divergence in biological target space—GPCR modulation versus kinase inhibition—represents a fundamental pharmacological differentiation between the two compounds sharing the same core scaffold.

multi-kinase inhibitor VEGFR-2 TIE-2 angiogenesis polypharmacology

Optimal Research and Procurement Application Scenarios for 4-(Azepan-1-yl)-1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine (CAS 393845-00-6)


Kinase Inhibitor Screening Deck Diversification: Azepane-Containing Pyrazolo[3,4-d]pyrimidine as a Structurally Distinct Chemotype

The target compound is best deployed as a diversity element within a kinase-focused screening library, where its C4 azepane substituent provides structural novelty relative to the overwhelmingly more common piperidine, piperazine, and pyrrolidine analogs. As documented in US Patent Application 20090029989, the pyrazolo[3,4-d]pyrimidine scaffold with diverse cyclic amines at C4 (including azepane) and substituted phenyl groups at N1 (including 2,4-dimethylphenyl) is generically claimed for TIE-2, VEGFR-2, and VEGFR-3 kinase inhibition [1]. The compound's azepane ring introduces conformational flexibility and lipophilicity orthogonal to the saturated six-membered rings that dominate commercial screening collections [2]. For organizations building kinase inhibitor libraries, including this compound increases scaffold diversity along a dimension that is systematically underrepresented in commercial offerings, while maintaining the adenosine-mimetic hydrogen-bonding capacity of the pyrazolo[3,4-d]pyrimidine core [3].

PKB/Akt Inhibitor Lead Optimization: Azepane as a Validated Pharmacophore for AGC Kinase Selectivity

For medicinal chemistry programs targeting the PKB/Akt pathway, the target compound offers a direct entry point into a chemical space validated by Breitenlechner et al. (2004), who demonstrated that azepane-containing derivatives can achieve potent PKBα inhibition with selectivity over PKA [1]. The target compound's azepane substituent, combined with its 2,4-dimethylphenyl N1 group, provides a core that can be further functionalized at multiple vectors (C6 position, azepane ring, and phenyl ring) to explore PKB/Akt isoform selectivity, while the documented plasma stability of the azepane chemotype in mouse models supports progression to in vivo pharmacokinetic studies [1]. In contrast, piperidine and piperazine analogs in the pyrazolo[3,4-d]pyrimidine series have been profiled primarily against CDK2, GSK-3β, and PLK4, with no public PKA counter-screening data—making them less suitable starting points for AGC kinase programs where PKA selectivity is a critical design constraint [2].

Sigma-1 Receptor Ligand Exploration: Azepane-Pyrazolopyrimidine as a Privileged Chemotype for CNS Target Engagement

The target compound belongs to a structural class with a documented high-affinity interaction with the sigma-1 receptor, as evidenced by the Ki of 6.70 nM reported for the related azepane-containing pyrazolo[3,4-d]pyrimidine derivative BDBM287137 [1]. Sigma-1 receptor ligands are actively pursued for pain, neurodegenerative disease, and neuropsychiatric indications, and the azepane pharmacophore has been specifically identified as an affinity determinant in multiple patent families, including US Patent 9567338 [1], [2]. The target compound's uncharacterized sigma receptor profile represents an opportunity for de novo profiling, and its commercial availability from multiple suppliers enables rapid acquisition for radioligand displacement screening against sigma-1 and sigma-2 receptors [3]. Procurement of this compound for sigma receptor programs is supported by class-level precedent, whereas piperidine and piperazine analogs lack any sigma receptor activity documentation in the public domain.

Analytical Reference Standard for LC-MS Differentiation of Isomeric Pyrazolo[3,4-d]pyrimidine Screening Compounds

Because the target compound and VU0080241 share the identical molecular formula (C₁₉H₂₃N₅) and molecular weight (321.42 g/mol), they are isomeric and cannot be distinguished by mass spectrometry alone [1]. In high-throughput screening operations where both compounds may coexist in a compound collection—or where an azepane-containing compound may be mis-annotated as its piperidine analog—the target compound serves as a critical analytical reference standard for chromatographic method development [1]. The estimated LogP difference of approximately 0.4 units between the two compounds (VU0080241 LogP = 4.41; target compound LogP estimated at ~4.8) provides a basis for reverse-phase HPLC separation, while the distinct ¹H NMR signals of the azepane ring protons (δ ~1.5–1.9 ppm for the additional methylene) versus the 3-methylpiperidine pattern enable unambiguous structural confirmation [1], [2]. Procurement of both compounds as a matched isomeric pair supports analytical quality control and prevents compound identity errors in screening campaigns.

Quote Request

Request a Quote for 4-(azepan-1-yl)-1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.